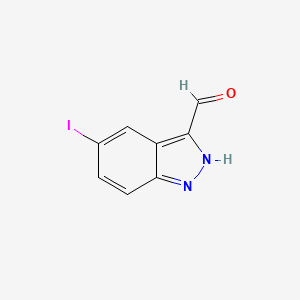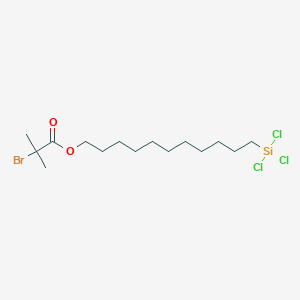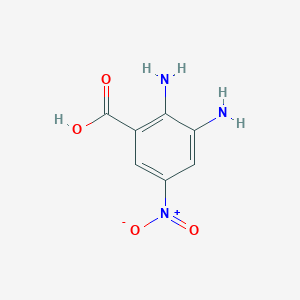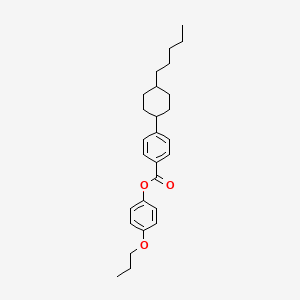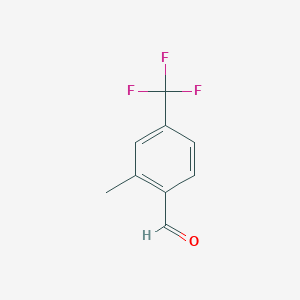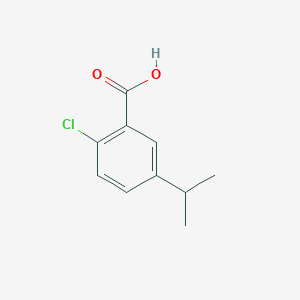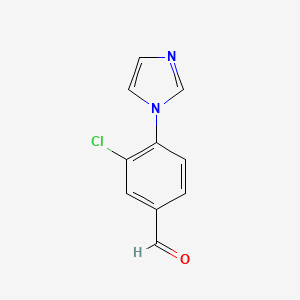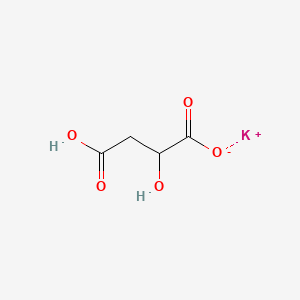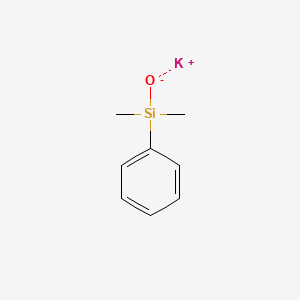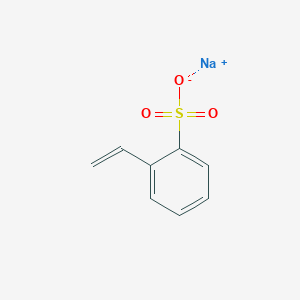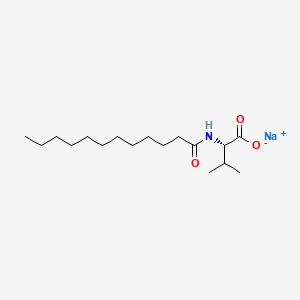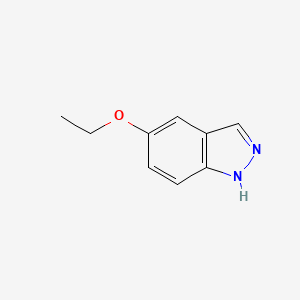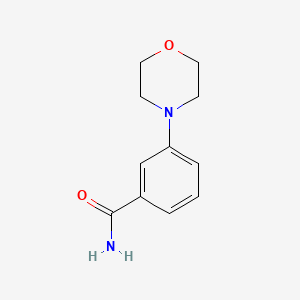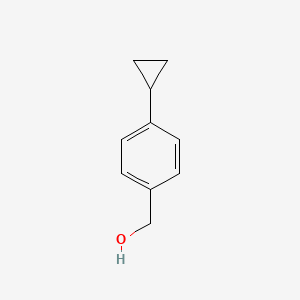
(4-环丙基苯基)甲醇
描述
(4-Cyclopropylphenyl)methanol, also known as 4-CPM, is a synthetic compound that is used in a variety of scientific research and laboratory experiments. It is a white crystalline solid with a low melting point and a wide range of applications. 4-CPM has been used in the synthesis of various other compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
肽酰胺合成中的保护基
Tris(4-azidophenyl)methanol是一种与(4-环丙基苯基)甲醇相关的多功能芳基叠氮化合物,已被报道为肽酰胺合成中的一种新型硫醇保护基。该化合物可以在温和条件下被裂解,并且可以通过铜催化的环加成反应进行官能化,为材料化学应用提供了机会(Xujun Qiu et al., 2023)。
化学转化和反应性
关于从1-苯基硒代环丙基甲醇衍生的环丙基甲基阳离子的研究,这些阳离子与(4-环丙基苯基)甲醇有结构相关性,展示了各种化学转化,包括形成同烯醚和官能化烯烃衍生物(M. Honda et al., 2009)。
化学合成中的催化剂
双(4-烷氧基苯基)甲醇,一种类似于(4-环丙基苯基)甲醇的化合物,已被用于与环丙烷进行路易斯酸催化反应,产生多取代环戊烯。这展示了它在合成复杂有机分子中作为催化剂的潜力(L. Yao等,2009)。
均相催化反应中的氢供体
甲醇,是(4-环丙基苯基)甲醇中的一个关键组分,在各种金属配合物催化的反应中作为氢供体。这种性质对于将酮还原为醇和其他有机转化过程是重要的(T. Smith & P. Maitlis, 1985)。
抗结核活性
某些(4-环丙基苯基)甲醇的衍生物显示出对结核分枝杆菌具有良好的抗结核活性。这说明了它在开发新的治疗剂方面的潜在应用(S. S. Bisht et al., 2010)。
生物研究中的脂质动态
甲醇,是(4-环丙基苯基)甲醇中的一个关键元素,影响生物膜中的脂质动态。这一方面对于了解溶剂与生物膜在蛋白脂质研究中的相互作用至关重要(Michael H. L. Nguyen et al., 2019)。
生物技术应用
甲醇是生物化学和燃料的生物转化中的基础组分。其在与甲基营养细菌一起利用生物过程技术中的应用已经得到探索,展示了其在可持续和经济竞争力生物过程中的潜力(J. Schrader et al., 2009)。
属性
IUPAC Name |
(4-cyclopropylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVDKAYACQKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622740 | |
| Record name | (4-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylphenyl)methanol | |
CAS RN |
454678-87-6 | |
| Record name | (4-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

